Zaurategrast ethyl ester

Beschreibung

UCB-1184197 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an alpha4 integrin inhibito

Structure

3D Structure

Eigenschaften

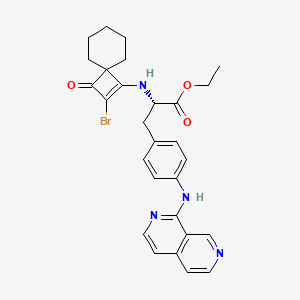

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAXXZCQKMTMO-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196546 |

Source

|

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455264-30-9 |

Source

|

| Record name | UCB-1184197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-1184197 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zaurategrast Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) is a small-molecule prodrug designed as an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Its mechanism of action centers on the inhibition of leukocyte trafficking to sites of inflammation, a key process in the pathophysiology of autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the molecular interactions, cellular effects, and downstream signaling pathways modulated by Zaurategrast's active moiety, CT7758. It includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying biological processes to support further research and development in the field of integrin antagonism.

Introduction

This compound was developed as an orally bioavailable antagonist of α4 integrins, with the potential to offer a convenient therapeutic alternative to monoclonal antibody-based treatments for inflammatory and autoimmune disorders. As a prodrug, this compound is converted in vivo to its active form, CT7758, a potent inhibitor of α4β1 and α4β7 integrins. These integrins are crucial for the adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues. By blocking these interactions, Zaurategrast was intended to mitigate the inflammatory cascade characteristic of diseases like multiple sclerosis. Despite promising preclinical data, the development of Zaurategrast was discontinued (B1498344) following a Phase II clinical trial that did not meet its primary efficacy endpoints. This guide aims to consolidate the scientific knowledge regarding its mechanism of action to inform future research in this area.

Molecular Mechanism of Action

The core of Zaurategrast's therapeutic action lies in the competitive antagonism of α4β1 and α4β7 integrins by its active metabolite, CT7758.

Target Receptors: α4β1 and α4β7 Integrins

-

α4β1 (VLA-4): This integrin is expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. Its primary ligand on the vascular endothelium is Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated at sites of inflammation. The interaction between α4β1 and VCAM-1 is a critical step in the adhesion of these immune cells to the blood vessel wall, preceding their extravasation into the surrounding tissue.

-

α4β7: This integrin is predominantly found on a subset of T lymphocytes and is crucial for their homing to the gut-associated lymphoid tissue (GALT). It binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the high endothelial venules of the GALT.

Inhibition of Ligand Binding

CT7758, the active form of Zaurategrast, is designed to bind to the ligand-binding site of the α4 subunit of these integrins. This direct competition prevents the natural ligands, VCAM-1 and MAdCAM-1, from engaging with the integrins. The consequence of this inhibition is a reduction in the firm adhesion of leukocytes to the endothelial lining of blood vessels.

Quantitative Data

| Parameter | Dosage of CDP323 (oral) | Observation | Reference |

| Lymphocyte VCAM-1 Binding Capacity | 100 mg bid - 1000 mg bid | Significant decrease relative to placebo across all dosages. | --INVALID-LINK-- |

| α4-Integrin Expression on VCAM-1 Binding Cells | 100 mg bid - 1000 mg bid | Significant decrease relative to placebo across all dosages. | --INVALID-LINK-- |

| Total Peripheral Lymphocyte Count | 500 mg bid, 1000 mg qd, 1000 mg bid | Significant increase relative to placebo. | --INVALID-LINK-- |

| Naive B cells, Memory B cells, T cells | 500 mg bid, 1000 mg qd, 1000 mg bid | Significant increase in peripheral blood compared to placebo. | --INVALID-LINK-- |

| Natural Killer Cells, Hematopoietic Progenitor Cells | 500 mg bid, 1000 mg bid | Marked increases observed. | --INVALID-LINK-- |

Signaling Pathways

The binding of integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and survival. By blocking the initial ligand-integrin interaction, Zaurategrast indirectly inhibits these downstream pathways. A key pathway affected is the activation of focal adhesion kinase (FAK) and Src family kinases.

Integrin ligation by extracellular matrix proteins typically leads to the recruitment and activation of Focal Adhesion Kinase (FAK). However, studies have shown that α4β1 integrin can also stimulate cell motility through a FAK-independent mechanism that involves the specific activation of the proto-oncogene tyrosine-protein kinase Src. This activation of Src, downstream of the α4 cytoplasmic domain, leads to the phosphorylation of p130Cas and subsequent activation of the small GTPase Rac, a key regulator of the actin cytoskeleton and cell migration. Zaurategrast, by preventing the initial binding of ligands to α4 integrins, blocks these downstream signaling events, thereby inhibiting leukocyte adhesion and migration.

Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to characterize the activity of α4 integrin antagonists like Zaurategrast.

Leukocyte Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells or to purified adhesion molecules.

Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates. To mimic inflammatory conditions, the HUVEC monolayer can be stimulated with a pro-inflammatory cytokine like TNF-α for 4-6 hours to upregulate the expression of VCAM-1.

-

Leukocyte Preparation: Leukocytes (e.g., Jurkat T-cells or freshly isolated peripheral blood mononuclear cells) are labeled with a fluorescent dye such as Calcein-AM.

-

Adhesion Inhibition: The fluorescently labeled leukocytes are pre-incubated with varying concentrations of the test compound (e.g., CT7758) or a vehicle control.

-

Co-culture: The treated leukocytes are then added to the HUVEC-coated wells and incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the vehicle control wells.

Transendothelial Migration (Chemotaxis) Assay

This assay measures the ability of leukocytes to migrate through an endothelial cell monolayer towards a chemoattractant.

Methodology:

-

Endothelial Monolayer Preparation: HUVECs are seeded onto the upper surface of a porous membrane insert (e.g., a Transwell insert) and cultured until a confluent monolayer is formed.

-

Chemoattractant Gradient: A chemoattractant (e.g., a chemokine such as CXCL12/SDF-1α) is added to the lower chamber of the Transwell plate to establish a chemotactic gradient.

-

Leukocyte Treatment: Leukocytes are treated with the test compound (e.g., CT7758) or a vehicle control.

-

Migration: The treated leukocytes are added to the upper chamber, on top of the endothelial monolayer. The plate is then incubated for several hours (e.g., 2-4 hours) to allow for cell migration through the endothelial layer and the porous membrane into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of relapsing multiple sclerosis. A Phase II clinical trial (NCT00484536) was initiated to evaluate its efficacy and safety. However, in June 2009, UCB and Biogen Idec announced the discontinuation of the trial. A preliminary interim efficacy analysis indicated that patients treated with Zaurategrast did not show the expected benefit compared to placebo after a six-month treatment period.

Conclusion

This compound is a prodrug of the potent α4β1 and α4β7 integrin antagonist, CT7758. Its mechanism of action is based on the well-established principle of inhibiting leukocyte adhesion and migration to inflammatory sites by blocking the interaction of α4 integrins with their endothelial ligands, VCAM-1 and MAdCAM-1. This, in turn, prevents the downstream signaling events that promote cell motility. While Zaurategrast showed promise in preclinical models, it ultimately failed to demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis, leading to the termination of its development. The information compiled in this guide serves as a valuable resource for researchers in the field of integrin biology and drug development, highlighting both the therapeutic potential and the challenges associated with small-molecule integrin antagonists.

Zaurategrast Ethyl Ester: A Technical Guide to a Dual α4β1/α4β7 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) is a small molecule prodrug of its active metabolite, CT7758, designed as a dual antagonist for α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play a crucial role in the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Zaurategrast was developed to offer a therapeutic approach for inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS). Despite promising preclinical data, the clinical development of Zaurategrast was terminated during Phase II trials due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the core scientific and clinical data available for Zaurategrast, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in immune cell trafficking. The α4 integrins, specifically α4β1 and α4β7, are key mediators in the migration of lymphocytes across the vascular endothelium into inflamed tissues. The α4β1 integrin, expressed on lymphocytes, monocytes, and eosinophils, binds to VCAM-1 on activated endothelial cells, facilitating entry into the central nervous system (CNS). The α4β7 integrin guides lymphocytes to the gut by binding to MAdCAM-1 on endothelial cells in the gastrointestinal tract.

This compound was developed as an orally available small molecule to antagonize both α4β1 and α4β7 integrins, thereby inhibiting the inflammatory cascades associated with autoimmune diseases like multiple sclerosis. As a prodrug, it is converted in the body to its active form, CT7758.

Mechanism of Action

The therapeutic rationale for Zaurategrast lies in its ability to competitively inhibit the binding of α4β1 and α4β7 integrins to their endothelial ligands. This antagonism is intended to prevent the transmigration of pathogenic lymphocytes from the bloodstream into target tissues, thereby reducing inflammation and subsequent tissue damage.

dot

Caption: Mechanism of Zaurategrast Action.

Preclinical Data

In Vitro Binding Affinity

While specific binding affinity data (IC50 or Ki values) for Zaurategrast's active metabolite, CT7758, against human α4β1 and α4β7 integrins are not publicly available, compounds with a similar mechanism of action have been reported. For instance, the dual α4β1/α4β7 integrin antagonist RO0505376 demonstrated IC50 values of 32 nM for α4β1 and 42 nM for α4β7. It is anticipated that CT7758 would possess similar nanomolar potency.

Efficacy in Animal Models

Zaurategrast was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. Reports indicate that the drug was effective in reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[1] However, specific quantitative data on the reduction of clinical EAE scores at different dosages have not been published.

Clinical Development

Phase I Clinical Trials

This compound underwent Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. While the detailed pharmacokinetic parameters from these studies are not publicly available, the trials established a dosing regimen for subsequent Phase II studies.

Phase II Clinical Trial in Multiple Sclerosis

A Phase II, randomized, double-blind, placebo-controlled study (NCT00484536) was initiated to evaluate the efficacy and safety of Zaurategrast in patients with relapsing-remitting multiple sclerosis.

Table 1: Zaurategrast Phase II Clinical Trial (NCT00484536) Design

| Parameter | Description |

| Indication | Relapsing-Remitting Multiple Sclerosis |

| Dosage | 500 mg orally, once or twice daily |

| Comparator | Placebo |

| Primary Endpoint | Cumulative number of new gadolinium-enhancing brain lesions on MRI over 24 weeks |

| Status | Terminated |

The trial was terminated prematurely due to a lack of efficacy. An interim analysis revealed only a 10-15% reduction in the mean number of new active lesions in the Zaurategrast arms compared to the placebo group.

Experimental Protocols

The following sections describe general experimental protocols relevant to the characterization of an α4β1/α4β7 integrin antagonist like Zaurategrast. The specific protocols used in the development of Zaurategrast are proprietary.

In Vitro Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4β1 or α4β7 integrins to their respective ligands.

dot

Caption: Workflow for an in vitro cell adhesion assay.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and incubated to allow for protein adsorption.

-

Blocking: The plates are washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific cell binding.

-

Cell Preparation: A suspension of cells expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7) is prepared.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., CT7758).

-

Adhesion: The cell-compound mixture is added to the coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified using a fluorescent dye that binds to cellular components (e.g., calcein-AM). The fluorescence intensity is proportional to the number of adhered cells.

Receptor Occupancy Assay

This assay determines the extent to which a drug binds to its target receptor on the cell surface in vivo.

dot

Caption: Workflow for a receptor occupancy assay.

Methodology:

-

Sample Collection: Whole blood samples are collected from subjects at various time points after drug administration.

-

Staining: Aliquots of the blood are stained with fluorescently labeled monoclonal antibodies.

-

To measure free receptors , an antibody that competes with the drug for the same binding site is used.

-

To measure total receptors , a non-competing antibody that binds to a different epitope is used.

-

-

Red Blood Cell Lysis: Red blood cells are lysed to isolate the leukocyte population.

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry to determine the mean fluorescence intensity (MFI) on the target cell population (e.g., lymphocytes).

-

Calculation: Receptor occupancy is calculated as: % Occupancy = [1 - (MFI of free receptor / MFI of total receptor)] x 100

Signaling Pathways

The antagonism of α4β1 and α4β7 integrins by Zaurategrast disrupts the "outside-in" signaling cascades that are normally initiated upon ligand binding. These pathways are crucial for cell adhesion, migration, and activation.

dot

Caption: Simplified integrin downstream signaling.

Conclusion

This compound represents a rationally designed, orally available dual antagonist of α4β1 and α4β7 integrins. While it demonstrated efficacy in preclinical models of inflammation, it ultimately failed to meet its primary endpoint in a Phase II clinical trial for multiple sclerosis. The reasons for this discrepancy between preclinical and clinical results are not fully elucidated but may involve factors such as insufficient receptor occupancy at the doses tested, differences in the biology of the EAE model versus human MS, or fundamental differences between small molecule and antibody-mediated integrin inhibition. The development of Zaurategrast, although discontinued, has contributed to the understanding of small molecule integrin antagonism and provides valuable insights for the future development of therapeutics targeting lymphocyte trafficking in autoimmune diseases.

References

The Rise and Fall of Zaurategrast Ethyl Ester: A Technical Review of a Promising Oral α4-Integrin Antagonist for Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) emerged as a promising orally available small-molecule prodrug antagonist of α4-integrins for the treatment of multiple sclerosis (MS). Developed by Celltech (now UCB) and later in collaboration with Biogen Idec, it aimed to provide a convenient oral alternative to the intravenously administered α4-integrin antibody, natalizumab. The mechanism of action centered on inhibiting the migration of inflammatory leukocytes into the central nervous system, a key pathological feature of MS. Despite promising preclinical data in animal models of MS, the development of this compound was terminated in 2009 following disappointing results in a Phase II clinical trial. This technical guide provides an in-depth review of the discovery and development history of this compound, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The Rationale for α4-Integrin Antagonism in Multiple Sclerosis

Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathology is characterized by the infiltration of autoreactive leukocytes, primarily T lymphocytes and monocytes, across the blood-brain barrier (BBB) into the CNS. This inflammatory cascade leads to demyelination, axonal damage, and progressive neurological disability.

A critical step in this process is the adhesion of leukocytes to the endothelial cells of the BBB and their subsequent transmigration into the CNS parenchyma. This adhesion is mediated by the interaction of integrins on the surface of leukocytes with their corresponding ligands on endothelial cells. The α4-integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7, play a pivotal role in this process by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells.

The clinical success of natalizumab, a monoclonal antibody that targets the α4-subunit of integrins, validated this therapeutic approach. However, the requirement for intravenous administration and the risk of progressive multifocal leukoencephalopathy (PML) highlighted the need for safer and more convenient oral alternatives. This spurred the development of small-molecule α4-integrin antagonists, including this compound.

Discovery and Preclinical Development of this compound (CDP323)

This compound (CDP323) was developed as an ethyl ester prodrug of the potent α4-integrin antagonist, CT7758. The active moiety, CT7758, is a carboxylate-containing compound that demonstrated high affinity for α4β1 and α4β7 integrins.

In Vitro Potency

The in vitro potency of the active compound, CT7758, was established in both protein-based and cell-based assays.

Table 1: In Vitro Potency of CT7758

| Assay Type | Target | IC50 (nM) |

| Protein-based assay | α4β1/VCAM-1 binding | 1.1 |

| Cell-based assay | Jurkat cell adhesion | 13 |

Preclinical Pharmacokinetics

Initial pharmacokinetic studies of the active moiety, CT7758, revealed low oral bioavailability in several preclinical species, primarily due to poor intestinal absorption. This prompted the development of the ethyl ester prodrug, this compound (CDP323), to enhance oral absorption.

Table 2: Preclinical Oral Bioavailability of CT7758

| Species | Oral Bioavailability (%) |

| Mouse | 4 |

| Rat | 2 |

| Dog | 7-55 |

| Cynomolgus Monkey | 0.2 |

The development of this compound (CDP323) as a prodrug led to increased oral bioavailability, although specific quantitative data for the prodrug in mice is not publicly available.

In Vivo Efficacy in an Animal Model of Multiple Sclerosis

The in vivo efficacy of this compound was evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55). This compound was administered once daily by subcutaneous injection, either prophylactically (before disease induction) or therapeutically (at the onset of clinical signs).

Results: this compound demonstrated significant efficacy in the EAE model. Both prophylactic and therapeutic administration reduced the maximal and cumulative disease scores and decreased disease incidence.

Clinical Development

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.

Phase I Clinical Trial

Phase I studies in healthy volunteers demonstrated that this compound was well-tolerated and exhibited pharmacodynamic effects consistent with α4-integrin inhibition.

Phase II Clinical Trial (NCT00484536)

A Phase II, randomized, double-blind, placebo-controlled study was initiated to assess the efficacy, safety, and tolerability of this compound in patients with relapsing forms of MS.

Study Design:

-

Participants: 234 patients with relapsing MS.

-

Treatment Arms:

-

Placebo

-

This compound 500 mg once daily

-

This compound 500 mg twice daily

-

-

Primary Endpoint: The cumulative number of new active lesions on brain MRI scans over 24 weeks.

Results: An interim analysis of the first 143 subjects led to the discontinuation of the trial. The study failed to show the expected level of efficacy.

Table 3: Phase II Clinical Trial - Primary Efficacy Endpoint (Interim Analysis)

| Treatment Group | Mean Number of New Active Lesions | Percentage Difference from Placebo |

| Placebo | 10.8 | - |

| This compound (500 mg QD & 500 mg BID) | Not specified | 10-15% reduction |

Safety: The most common non-disease-related adverse events were headache, nasopharyngitis, and nausea. A notable safety concern was the observation of temporarily elevated aminotransferases (≥5x the upper limit of normal) in 13 subjects.

The independent safety board, considering both the lack of efficacy and the safety signals, recommended the termination of the trial in June 2009.

Mechanism of Action: α4-Integrin Signaling Pathway

This compound, through its active moiety CT7758, acts as an antagonist of α4-integrins (VLA-4). This antagonism disrupts the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells of the blood-brain barrier.

The Pharmacology of Zaurategrast Ethyl Ester (CT7758 Prodrug): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (B1682406) ethyl ester, also known as CDP323, is the ethyl ester prodrug of CT7758, a potent and selective antagonist of α4β1 and α4β7 integrins. Developed for the oral treatment of inflammatory and autoimmune diseases, particularly multiple sclerosis, zaurategrast ethyl ester was designed to overcome the poor oral bioavailability of its active moiety, CT7758. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key preclinical pharmacokinetic and pharmacodynamic data, and outlining the experimental methodologies employed in its evaluation. Despite promising preclinical results, the clinical development of zaurategrast was discontinued (B1498344) following disappointing outcomes in a Phase II trial.

Introduction

Integrins are a family of transmembrane adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix interactions. The α4 integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are key mediators in the trafficking of lymphocytes and other leukocytes to sites of inflammation. Antagonism of these integrins presents a compelling therapeutic strategy for a range of autoimmune disorders. This compound was developed as an orally bioavailable small molecule antagonist of α4 integrins, which, after absorption, is rapidly converted to its active form, CT7758.

Mechanism of Action

The therapeutic effect of zaurategrast is mediated by its active metabolite, CT7758, which is a potent antagonist of both α4β1 and α4β7 integrins.[1][2][3][4][5][6][7] By binding to these integrins on the surface of leukocytes, CT7758 blocks their interaction with their respective ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. This inhibition prevents the transmigration of inflammatory cells across the blood-vessel wall into tissues, thereby reducing the inflammatory cascade characteristic of autoimmune diseases like multiple sclerosis.[3]

Figure 1: Mechanism of Action of Zaurategrast (CT7758). Zaurategrast blocks the interaction between α4 integrins on leukocytes and their ligands on the vascular endothelium, preventing leukocyte migration into inflamed tissues.

Pharmacokinetics

The pharmacokinetic profile of the active moiety, CT7758, was extensively studied across several preclinical species. These studies revealed significant species-dependent differences in oral bioavailability and clearance, which ultimately led to the development of the this compound prodrug to enhance human oral absorption.[1][2]

Preclinical Pharmacokinetics of CT7758 (Active Moiety)

The following tables summarize the key pharmacokinetic parameters of CT7758 in various animal models.

Table 1: Oral Bioavailability and Caco-2 Permeability of CT7758 [1][2]

| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey | Caco-2 Cells |

| Oral Bioavailability (%) | 4 | 2 | 7-55 | 0.2 | N/A |

| Permeability (10-6 cm/s) | N/A | N/A | N/A | N/A | ≤1.3 |

Table 2: Intravenous Pharmacokinetic Parameters of CT7758 [1][2]

| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |

| Total Plasma Clearance (% Hepatic Blood Flow) | Moderate to High (≥50%) | Moderate to High (≥50%) | Low (6%) | Moderate to High (≥50%) |

| Elimination Half-life (t1/2, hours) | ≤1 | ≤1 | 2.4 | ≤1 |

| Volume of Distribution (Vz, L/kg) | 5.5 | 2.8 | 0.24 | 0.93 |

The low oral bioavailability of CT7758 in most species was attributed to poor intestinal absorption, as evidenced by low permeability in Caco-2 cell assays and a high polar surface area.[1][2] In vitro studies also indicated that active hepatic uptake, mediated by OATP1B1 transporters, was a major driver of the observed in vivo clearance and the source of significant species variability.[1][2]

This compound (CDP323) as a Prodrug Solution

To address the limited oral absorption of CT7758, the ethyl ester prodrug, this compound (CDP323), was synthesized. This modification was designed to increase lipophilicity and enhance passive diffusion across the intestinal epithelium. In vitro studies confirmed that this compound possessed higher permeability compared to its active form.[1][2] Upon absorption, the prodrug is efficiently hydrolyzed by esterases to release the active CT7758 moiety.

Figure 2: Prodrug to Active Moiety Conversion Workflow. This compound is absorbed and rapidly converted to the active CT7758.

Preclinical Efficacy

The efficacy of zaurategrast was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. In these studies, zaurategrast demonstrated significant efficacy in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).[3]

Experimental Protocols

In Vitro Permeability Assay

-

Cell Line: Caco-2 human colon adenocarcinoma cells.

-

Method: Cells were seeded on permeable filter supports and allowed to form a confluent monolayer, which differentiates to form a polarized epithelial layer mimicking the intestinal barrier. The test compound (CT7758 or this compound) was added to the apical (donor) side, and its appearance on the basolateral (receiver) side was measured over time using LC-MS/MS. Apparent permeability coefficients (Papp) were calculated.

In Vivo Pharmacokinetic Studies

-

Animal Models: Male mice, rats, Beagle dogs, and cynomolgus monkeys.

-

Administration: Intravenous (IV) and oral (PO) administration of CT7758.

-

Sampling: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

-

Analysis: Plasma concentrations of CT7758 were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) were calculated using non-compartmental analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: Mice (specific strain, e.g., C57BL/6).

-

Induction: EAE was induced by immunization with a myelin-specific antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

-

Treatment: Zaurategrast was administered orally at specified doses, either before immunization (prophylactic) or after the onset of clinical signs (therapeutic).

-

Assessment: Animals were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis). Histopathological analysis of the central nervous system was performed at the end of the study to assess inflammation and demyelination.

Figure 3: Experimental Workflow for EAE Studies. A general workflow for evaluating the efficacy of zaurategrast in the EAE mouse model.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of relapsing-remitting multiple sclerosis. However, in June 2009, it was announced that the development was discontinued.[3] The decision was based on the results of a Phase II clinical trial which did not meet the expected efficacy endpoints when compared to placebo.[3]

Conclusion

This compound represents a well-conceived prodrug approach to deliver the potent α4 integrin antagonist, CT7758, via the oral route. Preclinical studies demonstrated a clear mechanism of action and efficacy in a relevant disease model. However, the failure to demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis led to the discontinuation of its development. The case of zaurategrast underscores the challenges of translating promising preclinical findings into clinical success, particularly for oral therapies in complex autoimmune diseases. The data gathered during its development, however, remain valuable for the broader understanding of α4 integrin antagonism and small molecule drug design for this target class.

References

- 1. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zaurategrast - Wikipedia [en.wikipedia.org]

- 4. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. zaurategrast | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating Zaurategrast Ethyl Ester in Multiple Sclerosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. It is an ethyl ester prodrug that is rapidly hydrolyzed in vivo to its active carboxylic acid moiety, CT7758. The therapeutic rationale for this compound in multiple sclerosis (MS) stems from the critical role of VLA-4 in the trafficking of lymphocytes across the blood-brain barrier, a key event in the pathogenesis of the disease. By blocking the interaction of VLA-4 on leukocytes with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, Zaurategrast is designed to inhibit the infiltration of inflammatory cells into the central nervous system (CNS). This technical guide provides an in-depth overview of the investigation of this compound in preclinical models of multiple sclerosis, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: VLA-4 Antagonism

This compound exerts its therapeutic effect by targeting the VLA-4 signaling pathway. VLA-4 is a key adhesion molecule expressed on the surface of activated lymphocytes and other leukocytes. In the context of multiple sclerosis, the interaction between VLA-4 and VCAM-1 is a critical step in the process of immune cell extravasation into the CNS.

Signaling Pathway

The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that leads to firm adhesion of the leukocyte to the endothelial cell wall, followed by transmigration into the surrounding tissue. Zaurategrast, as a VLA-4 antagonist, competitively inhibits this binding, thereby preventing the downstream signaling events and subsequent immune cell infiltration.

Preclinical Efficacy in Multiple Sclerosis Models

The primary preclinical model used to evaluate the efficacy of anti-MS therapies is Experimental Autoimmune Encephalomyelitis (EAE). EAE is an inflammatory demyelinating disease of the CNS that shares many pathological and clinical features with MS.

Efficacy Data in EAE Models

Studies have demonstrated that this compound (CDP323) is effective in reducing disease severity in EAE models.[1] The following table summarizes the key findings from these preclinical investigations.

| Parameter | Prophylactic Treatment | Therapeutic Treatment | Reference |

| Dose | 100 mg/kg (subcutaneous, once daily) | 10 - 100 mg/kg (subcutaneous, once daily) | [1] |

| Effect on Clinical Score | Significantly reduced | Significantly reduced | [1] |

| Effect on Maximal Disease Score | Reduced | Reduced | [1] |

| Effect on Cumulative Disease Score | Reduced | Reduced | [1] |

| Effect on Disease Incidence | Reduced | Not specified | [1] |

| Note: | Specific quantitative data (e.g., mean scores, p-values) were not available in the reviewed literature. | Treatment was initiated at the onset of disease symptoms. |

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound in EAE models are not publicly available in their entirety. However, based on standard EAE protocols, a general methodology can be outlined.

General EAE Induction and Evaluation Workflow

The following diagram illustrates a typical workflow for inducing EAE in mice and evaluating the efficacy of a therapeutic agent like this compound.

Key Methodological Components

-

Animal Model: Typically, C57BL/6 or SJL mice are used. The choice of strain can influence the disease course (e.g., chronic progressive vs. relapsing-remitting).

-

Induction of EAE: EAE is most commonly induced by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). This is followed by the administration of pertussis toxin to facilitate the entry of immune cells into the CNS.

-

Treatment Administration: this compound, formulated for subcutaneous injection, would be administered according to a predefined schedule. For prophylactic studies, treatment typically begins on the day of immunization. For therapeutic studies, treatment starts upon the first clinical signs of disease.

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (typically 0-5) based on the severity of paralysis.

-

Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the extent of inflammation (e.g., immune cell infiltration) and demyelination.

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood samples would be collected to determine the pharmacokinetic profile of this compound and its active metabolite. Pharmacodynamic assessments could include measuring the occupancy of VLA-4 on peripheral blood mononuclear cells.

Pharmacokinetics and Metabolism

This compound was designed as a prodrug to enhance oral bioavailability. The active moiety, CT7758, has low oral bioavailability in several species due to poor absorption. The ethyl ester formulation improves permeability and allows for efficient in vivo conversion to the active acid. The hydrolysis of the ethyl ester is primarily mediated by carboxylesterase 1 (CES1) in the liver.

| Species | Oral Bioavailability of CT7758 (Active Moiety) | Reference |

| Mouse | 4% | |

| Rat | 2% | |

| Dog | 7-55% | |

| Cynomolgus Monkey | 0.2% |

Conclusion

Preclinical studies in EAE models have demonstrated the potential of this compound as a therapeutic agent for multiple sclerosis. Its mechanism of action, centered on the inhibition of VLA-4 mediated leukocyte trafficking into the CNS, is well-established. While clinical development of this compound for MS was discontinued, the data from these preclinical investigations provide valuable insights for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases. Further research into small molecule antagonists of integrins continues to be an active area of investigation.

References

Methodological & Application

Application Notes and Protocols for Zaurategrast Ethyl Ester in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule prodrug that is converted to its active form, CT7758. It functions as a potent and selective antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell surface receptors that mediate cell-to-extracellular matrix and cell-to-cell interactions. The α4β1 integrin, expressed on the surface of leukocytes, plays a critical role in the inflammatory cascade by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This interaction facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking this interaction, this compound effectively inhibits the trafficking of inflammatory cells, making it a compound of interest for the treatment of various inflammatory and autoimmune disorders.[3][4][5] Although initially investigated for the treatment of multiple sclerosis, its development was discontinued (B1498344) after Phase II clinical trials.[3] Nevertheless, it remains a valuable tool for in vitro studies of inflammatory cell adhesion and migration.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, specifically focusing on the inhibition of lymphocyte adhesion to VCAM-1.

Mechanism of Action

This compound acts as a competitive antagonist, preventing the binding of α4β1 integrin on lymphocytes to its ligand, VCAM-1, on endothelial cells. This blockade of the α4β1/VCAM-1 axis inhibits the firm adhesion of lymphocytes to the vascular endothelium, a crucial step in their migration to sites of inflammation.

Data Presentation

| Assay | Cell Line | Ligand | Parameter | This compound Concentration | Result |

| Static Cell Adhesion | Jurkat | Recombinant Human VCAM-1 | % Adhesion Inhibition | 0.1 nM - 10 µM | User-determined |

| Cell Migration | Jurkat | Chemoattractant (e.g., SDF-1α) | % Migration Inhibition | 0.1 nM - 10 µM | User-determined |

Experimental Protocols

Jurkat Cell Culture Protocol

The Jurkat cell line, a human T lymphoblastoid cell line, is a suitable model for these assays as it endogenously expresses α4β1 integrin.

Materials:

-

Jurkat cells (ATCC TIB-152 or equivalent)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Cell Thawing and Seeding: Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium at a density of 2-3 x 10^5 cells/mL in a T-75 flask.

-

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by splitting the culture every 2-3 days. To split, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion, then dilute the cell suspension to the desired seeding density with fresh complete growth medium.

Static Cell Adhesion Assay Protocol

This protocol is designed to quantify the inhibition of Jurkat cell adhesion to VCAM-1 by this compound.

Materials:

-

Jurkat cells (cultured as described above)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Recombinant Human VCAM-1/Fc Chimera

-

96-well black, clear-bottom tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+ and 1 mM Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µL of Recombinant Human VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C. As a negative control, coat some wells with 1% BSA in PBS.

-

Blocking: The next day, wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Cell Labeling: While the plate is blocking, harvest Jurkat cells and resuspend them in serum-free RPMI-1640 at 1 x 10^6 cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

-

Cell Washing: After incubation, wash the labeled cells twice with Assay Buffer by centrifugation (150 x g for 5 minutes) to remove excess dye. Resuspend the final cell pellet in Assay Buffer at 1 x 10^6 cells/mL.

-

Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. In a separate 96-well plate, mix 50 µL of the labeled Jurkat cell suspension with 50 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) and incubate for 30 minutes at room temperature.

-

Adhesion: Wash the VCAM-1 coated plate once with Assay Buffer. Carefully add 100 µL of the cell/compound mixture to each well.

-

Incubation and Washing: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator. After incubation, gently wash the wells twice with pre-warmed Assay Buffer to remove non-adherent cells.

-

Quantification: Add 100 µL of Assay Buffer to each well and measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Cell Migration (Chemotaxis) Assay Protocol

This protocol measures the ability of this compound to inhibit the migration of Jurkat cells towards a chemoattractant.

Materials:

-

Jurkat cells

-

This compound

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Transwell inserts with 5 µm pore size for 24-well plates

-

Serum-free RPMI-1640 with 0.5% BSA (Migration Buffer)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Preparation: Harvest Jurkat cells and wash them once with Migration Buffer. Resuspend the cells in Migration Buffer at 2 x 10^6 cells/mL.

-

Compound Pre-incubation: In a separate tube, pre-incubate the Jurkat cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of Migration Buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells: Carefully remove the Transwell inserts. To quantify the number of migrated cells in the lower chamber, add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Transfer 100 µL from each well to an opaque-walled 96-well plate and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound using the Jurkat cell line. These assays are fundamental for understanding the inhibitory effects of this compound on lymphocyte adhesion and migration, key processes in the inflammatory response. Researchers can adapt these protocols to suit their specific experimental needs, including the use of other relevant cell lines or primary cells. Meticulous execution of these experiments will yield valuable data for the evaluation of α4β1 integrin antagonists in the context of inflammation and autoimmune disease research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Zaurategrast - Wikipedia [en.wikipedia.org]

- 4. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zaurategrast Ethyl Ester in Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester (CDP323) is a small molecule antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the trafficking of lymphocytes to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD), including colitis. By blocking the interaction of α4β7 integrin on lymphocytes with its endothelial ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound is designed to reduce the inflammatory cell infiltrate in the gut mucosa. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models of colitis, aiding in the evaluation of its therapeutic potential.

Mechanism of Action: α4β7 Integrin Antagonism

The recruitment of lymphocytes to the intestinal mucosa is a critical step in the inflammatory cascade of colitis. This process is mediated by the binding of α4β7 integrin, expressed on the surface of a subset of T lymphocytes, to MAdCAM-1, which is predominantly expressed on the endothelial cells of post-capillary venules in the gut.

Data Presentation: Efficacy of α4β7 Integrin Antagonists in Mouse Colitis Models

While specific data for this compound in public literature is limited, the following tables summarize representative quantitative data from studies using other α4β7 integrin antagonists in common mouse models of colitis. This data provides a benchmark for expected outcomes.

Table 1: Efficacy of an α4β7 Integrin Antagonist (MT-103) in the T-Cell Transfer Model of Colitis [1]

| Treatment Group | Dose | Body Weight Change (%) | Colon Weight/Length Ratio (mg/cm) | Histopathology Score (Arbitrary Units) |

| Vehicle Control | - | -15.2 ± 2.1 | 110.5 ± 8.7 | 8.5 ± 0.9 |

| MT-103 | 3 mg/kg/day | +2.5 ± 1.8 | 75.3 ± 5.4 | 3.2 ± 0.5 |

| MT-103 | 10 mg/kg/day | +3.1 ± 1.5 | 72.1 ± 4.9 | 2.8 ± 0.4 |

| MT-103 | 30 mg/kg/day | +3.5 ± 1.9 | 70.8 ± 5.1 | 2.5 ± 0.6 |

| Anti-α4β7 Antibody | 30 mg/kg | +4.2 ± 2.0 | 68.9 ± 4.5 | 2.1 ± 0.3 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Representative Disease Activity Index (DAI) in a DSS-Induced Colitis Model

| Treatment Group | Dose | Day 3 DAI | Day 5 DAI | Day 7 DAI |

| Healthy Control | - | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |

| DSS + Vehicle | - | 1.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |

| DSS + Zaurategrast (low dose) | e.g., 10 mg/kg | 1.2 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 |

| DSS + Zaurategrast (high dose) | e.g., 30 mg/kg | 0.9 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3* |

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM. This table is illustrative based on typical results.

Experimental Protocols

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This model is widely used for its simplicity and reproducibility in inducing acute or chronic colitis that resembles human ulcerative colitis.[2][3]

Workflow:

Detailed Protocol:

-

Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to DSS.

-

Acclimatization: House mice for at least 7 days under standard conditions before the experiment.

-

Induction of Colitis:

-

Prepare a 2.5% to 5% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

-

This compound Administration:

-

Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water.

-

Dosing: Administer this compound (e.g., 10-50 mg/kg) or vehicle control daily by oral gavage, starting concurrently with DSS administration or in a therapeutic regimen after the onset of symptoms.

-

-

Monitoring and Evaluation:

-

Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the study, euthanize mice and collect colon tissue.

-

Measure colon length and weight.

-

Fix a distal segment of the colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).

-

Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a T-cell-mediated inflammatory response that shares features with Crohn's disease.[4]

Workflow:

Detailed Protocol:

-

Animal Model: BALB/c or SJL/J mice are often used.

-

Induction of Colitis:

-

Anesthetize mice lightly.

-

Slowly administer 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.

-

Keep the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

-

-

This compound Administration:

-

Formulation: For subcutaneous or intraperitoneal injection, this compound can be dissolved in a vehicle such as DMSO and further diluted in saline or corn oil.

-

Dosing: Administer this compound or vehicle control daily, starting 24 hours before or after TNBS instillation.

-

-

Monitoring and Evaluation:

-

Monitor mice for body weight loss and signs of diarrhea for 3-7 days.

-

At the study endpoint, assess the colon for macroscopic damage (inflammation, ulceration, wall thickening).

-

Perform histopathological analysis and cytokine profiling as described for the DSS model.

-

Concluding Remarks

The provided protocols for DSS and TNBS-induced colitis in mice offer robust frameworks for evaluating the efficacy of this compound. The mechanism of action, centered on the inhibition of lymphocyte trafficking to the gut, suggests that this compound holds promise as a therapeutic agent for IBD. The quantitative data from analogous α4β7 integrin antagonists provide a valuable reference for interpreting experimental outcomes. Researchers should optimize dosing and administration routes based on the specific pharmacokinetic properties of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols: Zaurategrast Ethyl Ester Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and stability assessment of Zaurategrast ethyl ester (also known as CDP323) solutions. This document is intended to guide researchers in handling, formulating, and analyzing this α4β1/α4β7 integrin antagonist prodrug.

Introduction

This compound is the ethyl ester prodrug of CT7758, developed for the treatment of inflammatory and autoimmune disorders.[1][2] As a prodrug, its stability and formulation are critical for ensuring proper delivery and bioavailability of the active moiety. This document outlines methods for preparing solutions for research purposes and provides a framework for conducting comprehensive stability studies.

Solution Preparation

The solubility of this compound is a key consideration for the preparation of solutions for in vitro and in vivo studies. While comprehensive solubility data in a wide range of pharmaceutical solvents is not publicly available, several solvent systems have been reported for research applications.

Recommended Solvents and Stock Solutions

For research purposes, this compound can be dissolved in various organic solvents and co-solvent systems. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions.

Table 1: Solvent Systems for this compound Solution Preparation

| Protocol | Solvent Composition (v/v) | Achievable Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.55 mM) | Suitable for in vivo administration. Prepare by adding solvents sequentially and mixing well.[1] |

| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.55 mM) | An alternative formulation for in vivo studies.[1] |

| 3 | 100% DMSO | 150 mg/mL (273.00 mM) | For preparing high-concentration stock solutions. Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |

Protocol for Preparing an In Vivo Working Solution (Example)

This protocol is an example of preparing a 1 mL working solution based on the co-solvent system in Protocol 1.

Materials:

-

This compound powder

-

DMSO (anhydrous)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle heating or sonication can be used to aid dissolution.[1]

-

Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition:

-

400 µL of PEG300

-

100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

50 µL of Tween-80.

-

450 µL of Saline.

-

-

Final Mixing: Vortex the final solution until it is clear and homogenous.

-

Use: It is recommended to prepare this working solution fresh on the day of use.[1]

Figure 1. Workflow for preparing an in vivo working solution.

Stability of this compound Solutions

As an ethyl ester prodrug, Zaurategrast is susceptible to hydrolysis, which is a primary degradation pathway.[3] Stability studies are crucial to determine the shelf-life and appropriate storage conditions for any developed formulation.

Known Stability Information

-

Solid State: The lyophilized powder is reported to be stable for up to 36 months when stored desiccated at -20°C.[4] Another source suggests storage at -20°C for 3 years in powder form.[2]

-

Solution State: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[1][4] For solutions in aqueous co-solvents, it is best to prepare them fresh.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] The following protocol outlines a general approach for this compound.

Objective: To generate degradation products under various stress conditions to understand degradation pathways and validate a stability-indicating analytical method. A target degradation of 10-20% is generally desired.[6]

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.

-

Neutralize samples before analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound and dilute with 0.1 M NaOH.

-

Incubate at room temperature, collecting samples at early time points as base hydrolysis of esters is often rapid.

-

Neutralize samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound and dilute with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, and collect samples at various time points.

-

-

Thermal Degradation:

-

Store the solid powder and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Collect samples at various time points.

-

-

Photostability:

-

Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

-

A control sample should be kept in the dark at the same temperature.

-

Figure 2. General workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed HPLC Method Parameters (General Framework)

The following parameters provide a starting point for method development. Optimization will be necessary.

Table 2: General Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Recommended Starting Condition |

| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water, or an appropriate buffer (e.g., 10 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., 10% to 90% B over 15-20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40°C |

| Detection | UV, monitor at a wavelength of maximum absorbance for Zaurategrast |

| Injection Volume | 5 - 20 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ethyl ester bond to form the active carboxylic acid moiety, CT7758.[3] This hydrolysis can be chemically (acid or base-catalyzed) or enzymatically mediated. Other potential degradation pathways that should be investigated include oxidation of the nitrogen-containing heterocyclic rings and photolytic degradation.

Figure 3. Potential degradation pathways of this compound.

Conclusion

The preparation of stable solutions of this compound is critical for obtaining reliable results in preclinical and clinical research. The provided protocols for solution preparation offer a starting point for laboratory investigations. However, for the development of a pharmaceutical formulation, a thorough understanding of the compound's stability is paramount. The outlined forced degradation studies and the framework for a stability-indicating HPLC method provide a comprehensive approach to characterizing the stability profile of this compound, ensuring the quality and reliability of future studies.

References

- 1. Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Zaurategrast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDP-323 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Application Notes and Protocols for Flow Cytometry Analysis of Zaurategrast Ethyl Ester Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester (formerly known as CDP323) is the ethyl ester prodrug of CT7758, a potent antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell adhesion molecules crucial for the trafficking and migration of immune cells across the vascular endothelium to sites of inflammation.[4][5] By blocking the interaction of α4-integrins on the surface of leukocytes with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the transmigration of these cells, thereby mitigating the inflammatory response.[4][6] This mechanism of action makes it a compound of interest for the treatment of various inflammatory and autoimmune diseases, including multiple sclerosis.[4]

These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro effects of this compound on immune cell populations. The provided methodologies will enable researchers to quantify the expression of relevant cell surface markers and evaluate the functional consequences of α4-integrin blockade.

Mechanism of Action: Inhibition of Leukocyte Adhesion and Migration

This compound, upon conversion to its active form, CT7758, targets the α4 subunit (CD49d) of the α4β1 and α4β7 integrin heterodimers. This blockade prevents the binding of leukocytes, such as lymphocytes and monocytes, to endothelial cells expressing VCAM-1 and MAdCAM-1, a critical step in their extravasation into inflamed tissues.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data demonstrating the expected outcomes of this compound treatment on peripheral blood mononuclear cells (PBMCs) as analyzed by flow cytometry.

Table 1: Effect of this compound on α4-Integrin (CD49d) Expression on T-Cell Subsets.

| T-Cell Subset | Treatment | Mean Fluorescence Intensity (MFI) of CD49d | % CD49d Positive Cells |

| CD4+ T-Cells | Vehicle Control | 15,234 ± 850 | 95.2 ± 2.1 |

| Zaurategrast (10 nM) | 14,987 ± 790 | 94.8 ± 2.5 | |

| Zaurategrast (100 nM) | 15,012 ± 810 | 95.1 ± 2.3 | |

| CD8+ T-Cells | Vehicle Control | 12,543 ± 680 | 92.1 ± 3.0 |

| Zaurategrast (10 nM) | 12,389 ± 710 | 91.8 ± 3.2 | |

| Zaurategrast (100 nM) | 12,450 ± 690 | 92.0 ± 2.9 |

Note: Zaurategrast is not expected to significantly alter the expression levels of CD49d, but rather to block its function.

Table 2: Functional Inhibition of T-Cell Adhesion to VCAM-1 by this compound.

| Cell Type | Treatment | % Adhesion to VCAM-1 Coated Plates |

| PBMCs | Vehicle Control | 45.6 ± 4.2 |

| Zaurategrast (10 nM) | 22.1 ± 3.5 | |

| Zaurategrast (100 nM) | 8.9 ± 2.1 |

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment

This protocol details the procedure for treating isolated PBMCs with this compound and subsequently staining them for flow cytometric analysis of key cell surface markers.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (and its active metabolite, if available)

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies (see proposed panel below)

-

Flow cytometer

Antibody Panel:

| Marker | Fluorochrome | Purpose |

| CD3 | PE-Cy7 | T-Cell Marker |

| CD4 | APC | Helper T-Cell Marker |

| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cell Marker |

| CD19 | BV421 | B-Cell Marker |

| CD14 | BV510 | Monocyte Marker |

| CD49d (α4) | FITC | Target of Zaurategrast |

| CD29 (β1) | PE | Forms VLA-4 with CD49d |

| β7-Integrin | Alexa Fluor 700 | Forms α4β7 with CD49d |

| Viability Dye | e.g., Zombie Aqua | Exclude dead cells |

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Plate 1 mL of cell suspension per well in a 24-well plate.

-

Prepare serial dilutions of this compound in DMSO. A final DMSO concentration should be ≤0.1%.

-

Add the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) to the cells.

-

Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO2 incubator.

-

-

Antibody Staining:

-

Harvest the cells and wash them twice with cold FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the viability dye according to the manufacturer's instructions and incubate.

-

Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

-

Flow Cytometry Acquisition:

-

Acquire the samples on a calibrated flow cytometer.

-

Collect a sufficient number of events (e.g., 100,000 - 500,000 events) for robust statistical analysis.

-

-

Data Analysis:

-

Gate on viable, single cells.

-

Identify major immune cell populations (T-cells, B-cells, monocytes) based on their characteristic markers.

-

Within the T-cell population, further delineate CD4+ and CD8+ subsets.

-

Analyze the expression of CD49d, CD29, and β7-integrin on the different cell populations.

-

Protocol 2: In Vitro T-Cell Adhesion Assay

This protocol provides a method to functionally assess the inhibitory effect of this compound on the adhesion of T-cells to a VCAM-1-coated surface.

Materials:

-

Isolated T-cells (or PBMCs)

-

96-well flat-bottom plates

-

Recombinant Human VCAM-1/CD106

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell tracker)

-

This compound

-

DMSO

-

Assay Buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Treatment:

-

Label T-cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the treated cell suspension to each VCAM-1-coated well.

-

Incubate for 30-60 minutes at 37°C.

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-